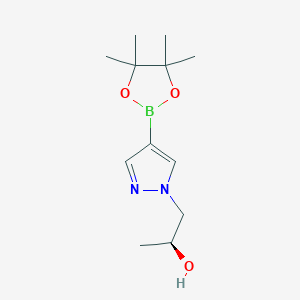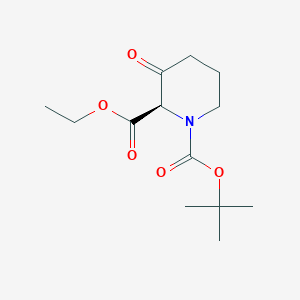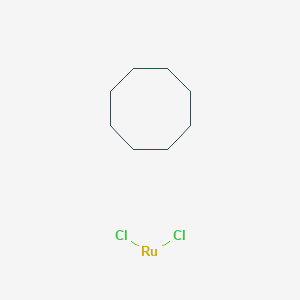
Dichloro(cycloocta-1,5-diene)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cycloocta-1,5-diene)ruthenium(II) is an organometallic compound with the chemical formula C8H12Cl2Ru. It is a coordination complex where ruthenium is bonded to two chloride ions and a cycloocta-1,5-diene ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(cycloocta-1,5-diene)ruthenium(II) can be synthesized by reacting ruthenium trichloride with cycloocta-1,5-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of dichloro(cycloocta-1,5-diene)ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(cycloocta-1,5-diene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(cycloocta-1,5-diene)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Dichloro(cycloocta-1,5-diene)ruthenium(II) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which dichloro(cycloocta-1,5-diene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the ligands present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure but contains platinum instead of ruthenium.
Dichloro(1,5-cyclooctadiene)rhodium(I): Contains rhodium and is used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II): Another ruthenium complex with different ligands.
Uniqueness
Dichloro(cycloocta-1,5-diene)ruthenium(II) is unique due to its specific coordination environment and the properties imparted by the cycloocta-1,5-diene ligand. This makes it particularly effective in certain catalytic applications, where it can offer advantages in terms of activity, selectivity, and stability compared to similar compounds .
Eigenschaften
IUPAC Name |
cyclooctane;dichlororuthenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRTBBASJHPIE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
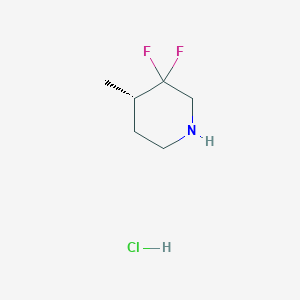
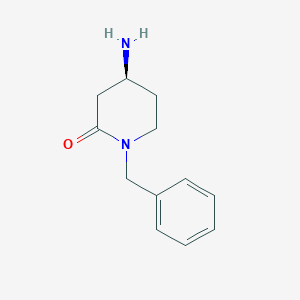
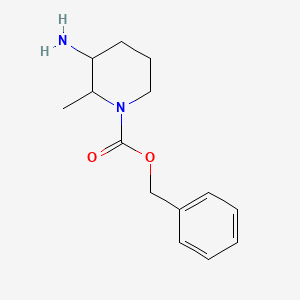
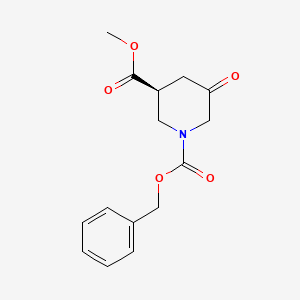
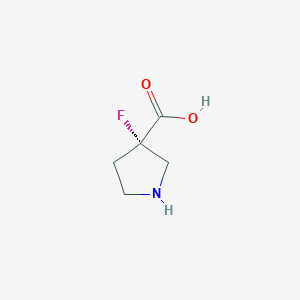
![6-O-tert-butyl 8-O-ethyl (8R)-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B8217606.png)
![2-[(7R)-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B8217610.png)
![(4R)-4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8217618.png)
![tert-butyl (3S)-3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8217624.png)
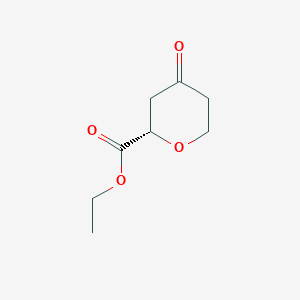
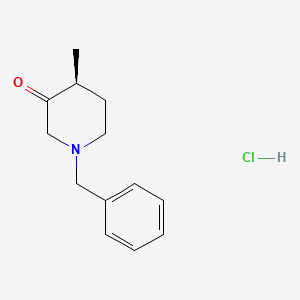
![(6S,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8217644.png)
